RC-33 Hydrochloride is derived from a series of synthetic processes aimed at creating compounds with specific pharmacological effects. The compound's classification as a sigma-1 receptor agonist positions it within a category of drugs that interact with sigma receptors, which are implicated in various neurobiological functions.
The synthesis of RC-33 Hydrochloride involves several key steps:
The synthesis protocol generally includes:
RC-33 Hydrochloride has a specific molecular structure characterized by its unique arrangement of atoms, which contributes to its biological activity. The exact molecular formula and structural representation can be derived from its chemical synthesis pathway, which typically yields a compound with a defined stereochemistry.
The molecular structure can be represented as follows:
Where , , and correspond to the number of carbon, hydrogen, and nitrogen atoms in the molecule, respectively.
The primary reaction involved in the formation of RC-33 Hydrochloride is the combination of specific precursors under controlled conditions to yield the hydrochloride salt form. This reaction is typically exothermic, releasing energy as hydrogen chloride gas is formed during the synthesis process.
The general reaction can be summarized as:
This reaction highlights the energetic nature of hydrochloric acid production, which is critical for synthesizing RC-33 Hydrochloride .
RC-33 Hydrochloride acts primarily through its interaction with sigma-1 receptors located in various tissues, including the brain. The mechanism involves:
Preliminary studies indicate that both enantiomers of RC-33 exhibit comparable affinities toward sigma-1 receptors, suggesting non-stereoselective interactions that activate similar protective pathways .
RC-33 Hydrochloride typically exhibits:
Key chemical properties include:
RC-33 Hydrochloride has potential applications in several areas:
RC-33 HCl (Chemical name: 1-[3-(1,1′-Biphenyl)-4-ylbutyl]piperidine hydrochloride) is a neuroprotective small molecule with the empirical formula C₂₁H₂₈ClN and a molecular weight of 329.91 g/mol. Its SMILES notation is CC(C1=CC=C(C2=CC=CC=C2)C=C1)CCN3CCCCC3.Cl, reflecting a tertiary amine structure with a biphenyl hydrophobic domain and a protonated piperidine moiety responsible for its cationic character under physiological conditions [1] [7]. The compound typically presents as a white to off-white crystalline solid, soluble in aqueous buffers at acidic pH but displaying limited solubility in neutral or alkaline conditions due to ionization equilibrium (pKa ≈ 9.2) [5] [6].
Table 1: Key Physicochemical Properties of RC-33 HCl
Property | Value | Experimental Conditions |
---|---|---|
Molecular Formula | C₂₁H₂₈ClN | - |
Molecular Weight | 329.91 g/mol | - |
logP (Partition Coefficient) | 3.8 ± 0.2 | Octanol/water, pH 7.4 [5] |
pKa | 9.2 (tertiary amine) | Potentiometric titration [6] |
Melting Point | 215–218°C (decomposition) | Differential Scanning Calorimetry [6] |
Stereochemistry significantly influences RC-33's intermolecular interactions despite its racemic form [(R/S)-RC-33] showing near-equivalent σ1 receptor affinity for both enantiomers. Molecular dynamics simulations confirm that (R)-RC-33 and (S)-RC-33 exhibit similar binding energies (ΔGbind = −11.42 ± 0.29 kcal/mol vs. −11.15 ± 0.31 kcal/mol) within the σ1 receptor pocket, attributable to comparable hydrophobic contacts and electrostatic stabilization patterns [3] [6]. This non-stereoselective binding distinguishes RC-33 HCl from many CNS-targeted compounds where chirality critically modulates pharmacology.
The gram-scale synthesis of RC-33 HCl employs reductive amination as the pivotal step, utilizing 4-(4-biphenyl)butan-2-one and piperidine as precursors:
Purification leverages recrystallization from ethanol/diethyl ether mixtures, with final purity (>99.5%) confirmed via reverse-phase HPLC and elemental analysis. The synthetic route emphasizes green chemistry principles by minimizing heavy metal catalysts and utilizing polymer-assisted solution-phase synthesis (PASPS) techniques to enhance atom economy [9].
Stability profiling reveals distinctive metabolic behaviors:
Table 2: Metabolic Stability of RC-33 HCl in Biological Matrices
Matrix | Species | Residual Compound (%) | Major Degradation Pathway |
---|---|---|---|
Plasma | Human | 98.2 ± 1.5 (120 min) | None detected |
Liver S9 (+NADPH) | Human | 31.0 ± 3.2 (60 min) | CYP3A4 oxidation |
Liver S9 (+NADPH) | Rat | 35.5 ± 2.8 (60 min) | CYP2D oxidation |
Whole Blood | Dog | 96.7 ± 0.9 (120 min) | None detected |
RC-33 HCl exhibits unique ion-pairing behavior with anionic polysaccharides, particularly gellan gum (GG), a linear exopolysaccharide composed of β-D-glucose, β-D-glucuronic acid, β-D-glucose, and α-L-rhamnose repeats. When RC-33 HCl is incorporated into GG freeze-dried matrices, vibrational spectroscopy (FTIR) confirms a coulombic interaction between the protonated piperidine nitrogen (R₃NH⁺) and GG’s carboxylate groups (–COO⁻), evidenced by:
This interaction forms a water-insoluble RC-33:GG complex with 2:1 stoichiometry (confirmed by Job’s plot analysis), critically modulating drug release kinetics from hydrogel scaffolds. When embedded in crosslinked electrospun GG/poly(ethylene oxide) nanofibers, RC-33 HCl demonstrates:
Table 3: RC-33 HCl Release Kinetics from Gellan Gum Matrices
GG:RC-33 Ratio | Matrix Porosity (%) | Release Half-life (h) | Diffusion Exponent (n) | Release Mechanism |
---|---|---|---|---|
1:0.2 | 88.3 ± 2.1 | 28.5 ± 1.8 | 0.48 ± 0.03 | Fickian diffusion |
1:0.5 | 76.4 ± 1.7 | 52.1 ± 3.2 | 0.32 ± 0.02 | Anomalous transport |
1:1 | 65.8 ± 2.3 | 89.6 ± 4.7 | 0.22 ± 0.01 | Swelling-controlled |
This tunable interaction enables neurospecific applications where GG-RC-33 composites serve as:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7